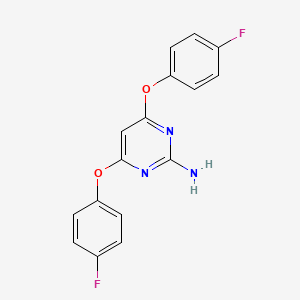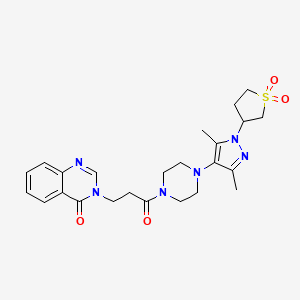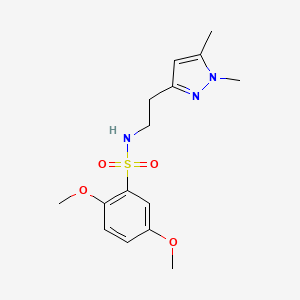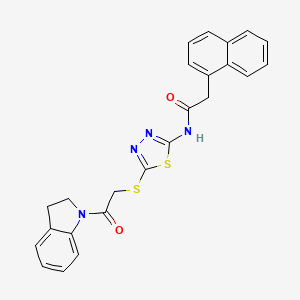
4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “4,6-Bis(4-fluorophenyl)pyrimidine” is represented by the linear formula C16H10F2N2 .Physical And Chemical Properties Analysis
The compound “4,6-Bis(4-fluorophenyl)pyrimidine” is a white to yellow solid . It has a molecular weight of 268.27 .Applications De Recherche Scientifique
Fluorinated Polyimides for Advanced Materials
A significant area of research involving compounds structurally related to 4,6-bis(4-fluorophenoxy)pyrimidin-2-amine focuses on the development of fluorinated polyimides. These materials are synthesized from various bis(ether amine) monomers and aromatic tetracarboxylic dianhydrides. The resulting fluorinated polyimides demonstrate outstanding properties, such as high solubility in polar solvents, excellent film-forming capability, and remarkable thermal stability. They are especially noted for their glass-transition temperatures, ranging broadly, and their low dielectric constants, making them highly desirable for electronic and aerospace applications (Hsiao, Yang, & Huang, 2004); (Chung & Hsiao, 2008).
Enhancement of Material Properties through Chemical Synthesis
Chemical synthesis techniques have been refined to produce novel bis(ether amine) monomers, leading to the synthesis of polyimides with specific desirable characteristics such as organosolubility, thermal stability, and optical transparency. These materials showcase not only enhanced mechanical properties but also significant resistance to thermal degradation and low moisture absorption. The precise engineering of these polymers through chemical synthesis allows for applications in fields requiring materials with specific thermal and optical properties (Wang, Li, Ma, Zhang, & Gong, 2006).
Heterocyclic Synthesis for Therapeutic Applications
Beyond materials science, derivatives of pyrimidin-2-amine, similar to this compound, find applications in the synthesis of heterocyclic compounds for potential therapeutic uses. This area of research involves the synthesis of compounds that could serve as intermediates in the development of drugs, showcasing the versatility of pyrimidin-2-amine derivatives in contributing to advances in medicinal chemistry (Ding, Xu, & Zhao, 2004).
Corrosion Inhibition in Petroleum Industry
Research into the application of pyrimidine derivatives, including structures akin to this compound, has demonstrated their potential as efficient corrosion inhibitors for steel in acidic environments. This application is particularly relevant to the petroleum industry, where corrosion mitigation can significantly impact operational efficiency and safety. Studies indicate that such compounds can form protective layers on metal surfaces, reducing corrosion rates in harsh chemical conditions (Sarkar, Saraswat, Mitra, Obot, & Yadav, 2020).
Safety and Hazards
The safety information for “4,6-Bis(4-fluorophenyl)pyrimidine” indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting potential targets could be related to these organisms.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that inhibit the growth of certain organisms .
Biochemical Pathways
Based on its reported antitrypanosomal and antiplasmodial activities , it can be inferred that it may interfere with the life cycle of these organisms, affecting their survival and proliferation.
Result of Action
Based on its reported antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may cause cell death or inhibit the growth of these organisms.
Propriétés
IUPAC Name |
4,6-bis(4-fluorophenoxy)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMTBPJENMZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2588365.png)

![N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2588369.png)
![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate](/img/structure/B2588370.png)
![1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2588371.png)
![3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2588374.png)
![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588381.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2588383.png)
